N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine
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Overview
Description
N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine: is a compound that belongs to the class of N-protected amino acids. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, preventing unwanted side reactions during peptide bond formation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection and coupling reactions efficiently.
Purification: The product is purified using techniques like crystallization, recrystallization, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine undergoes several types of reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptides using coupling reagents.
Common Reagents and Conditions:
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Coupling: DCC or DIC in the presence of HOBt or NHS are used for coupling reactions.
Major Products:
Deprotected Amino Acids: Removal of the Boc group yields the free amino acid or peptide.
Peptides: Coupling reactions result in the formation of longer peptide chains.
Scientific Research Applications
N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Drug Development: It serves as a building block in the synthesis of peptide-based drugs and therapeutic agents.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Industrial Applications: It is employed in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino function during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions to form peptides and proteins .
Comparison with Similar Compounds
N-(tert-Butoxycarbonyl)glycine: Similar in structure but lacks the additional glycine and L-alanine residues.
N-(tert-Butoxycarbonyl)-L-alanine: Similar but lacks the glycine residues.
N-(tert-Butoxycarbonyl)glycylglycine: Similar but lacks the L-alanine residue.
Uniqueness: N-(tert-Butoxycarbonyl)glycylglycyl-L-alanine is unique due to its specific combination of glycine and L-alanine residues, making it particularly useful in the synthesis of specific peptides and proteins .
Properties
CAS No. |
446253-06-1 |
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Molecular Formula |
C12H21N3O6 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C12H21N3O6/c1-7(10(18)19)15-9(17)6-13-8(16)5-14-11(20)21-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,16)(H,14,20)(H,15,17)(H,18,19)/t7-/m0/s1 |
InChI Key |
GDBOYIBVFXGAOR-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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